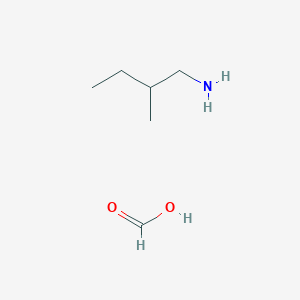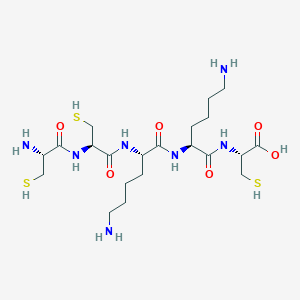
Formic acid;2-methylbutan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Formic acid;2-methylbutan-1-amine is a compound that combines formic acid, the simplest carboxylic acid, with 2-methylbutan-1-amine, a primary amine Formic acid is known for its pungent odor and is naturally found in ant venom 2-methylbutan-1-amine, on the other hand, is an organic compound with a branched alkyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of formic acid;2-methylbutan-1-amine typically involves the reaction of formic acid with 2-methylbutan-1-amine. One common method is the direct formylation of the amine using formic acid. This reaction can be carried out under mild conditions, often at elevated temperatures to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve the use of catalytic processes to enhance the efficiency and yield of the reaction. Catalysts such as sulfonic acid supported on hydroxyapatite have been used to promote the formylation of amines with formic acid .
Analyse Des Réactions Chimiques
Types of Reactions
Formic acid;2-methylbutan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amine group can participate in substitution reactions, forming new compounds with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halides for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and the presence of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield formamides, while reduction can produce alcohols or secondary amines .
Applications De Recherche Scientifique
Formic acid;2-methylbutan-1-amine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of formamides and other derivatives.
Biology: The compound can be used in studies involving amine metabolism and enzyme interactions.
Industry: The compound is used in the production of fine chemicals, agrochemicals, and materials.
Mécanisme D'action
The mechanism of action of formic acid;2-methylbutan-1-amine involves its interaction with various molecular targets. The formic acid component can act as a hydrogen donor in reduction reactions, while the amine group can participate in nucleophilic substitution reactions. These interactions can lead to the formation of new compounds with different biological and chemical properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Formic acid: A simple carboxylic acid with similar reactivity but without the amine group.
2-methylbutan-1-amine: A primary amine with a branched alkyl chain, similar to the amine component of the compound.
Acetic acid;2-methylbutan-1-amine: A compound similar to formic acid;2-methylbutan-1-amine but with acetic acid instead of formic acid.
Uniqueness
This compound is unique due to the combination of formic acid and 2-methylbutan-1-amine, which imparts distinct chemical properties and reactivity. This combination allows for a wide range of chemical reactions and applications that are not possible with the individual components alone .
Propriétés
Numéro CAS |
914801-86-8 |
|---|---|
Formule moléculaire |
C6H15NO2 |
Poids moléculaire |
133.19 g/mol |
Nom IUPAC |
formic acid;2-methylbutan-1-amine |
InChI |
InChI=1S/C5H13N.CH2O2/c1-3-5(2)4-6;2-1-3/h5H,3-4,6H2,1-2H3;1H,(H,2,3) |
Clé InChI |
IMHQOJNGVJBABJ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)CN.C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Anthracene, 9-bromo-10-[(4'-pentyl[1,1'-biphenyl]-4-yl)ethynyl]-](/img/structure/B12609087.png)

![4-Chlorophenyl N'-[(methanesulfonyl)oxy]carbamimidate](/img/structure/B12609110.png)
![2-(3-Oxo-3H-indol-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione](/img/structure/B12609112.png)
![Phosphonic acid, [[4-amino-3-(6-amino-9H-purin-9-yl)butoxy]methyl]-](/img/structure/B12609113.png)
![3-Methoxy-N-[1-(4-methoxybenzoyl)cyclohexyl]-2-methylbenzamide](/img/structure/B12609118.png)
![5-[(3-Bromophenyl)methyl]-5-methyl-1,3-oxazolidine-2,4-dione](/img/structure/B12609123.png)

![N,N-Dicyclohexyl-N',N''-bis[2,6-di(propan-2-yl)phenyl]guanidine](/img/structure/B12609141.png)

![N-[Ethoxy(phenyl)phosphoryl]-L-isoleucine](/img/structure/B12609144.png)
![3-Acetyl-5-[(4-bromophenyl)methylidene]thiolane-2,4-dione](/img/structure/B12609148.png)
![Methyl 3-{[4-(2-ethoxyethyl)piperazin-1-YL]methyl}benzoate](/img/structure/B12609155.png)
